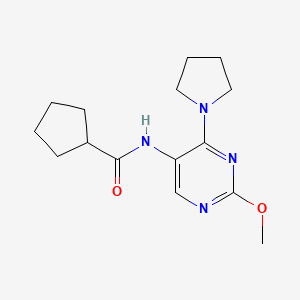

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a complex organic compound that features a pyrimidine ring substituted with a methoxy group and a pyrrolidine ring

Wirkmechanismus

Target of Action

The compound N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a derivative of pyrrolidine and pyrimidine . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors , and pyrimidine derivatives have been found to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .

Mode of Action

The interaction of this compound with its targets involves the pyrrolidine ring and the pyrimidine ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring, on the other hand, is known to inhibit a wide range of enzymes .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to its targets. For instance, the inhibition of enzymes such as phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 can lead to changes in various biochemical pathways .

Pharmacokinetics

The pharmacokinetics of this compound, like other pyrrolidine derivatives, may be influenced by its physicochemical parameters. The introduction of heteroatomic fragments in these molecules is a useful tool for modifying these parameters and obtaining the best ADME/Tox results for drug candidates .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of biological activities associated with pyrrolidine and pyrimidine derivatives. These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrimidine core, which is functionalized with a methoxy group at the 2-position and a pyrrolidine ring at the 4-position. The cyclopentanecarboxamide moiety is then introduced through amide bond formation. Key steps in the synthesis may include:

Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the methoxy group: This step often involves methylation reactions using reagents like methyl iodide.

Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.

Amide bond formation: The final step involves coupling the pyrimidine derivative with cyclopentanecarboxylic acid or its derivatives under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, scalable purification techniques, and cost-effective reagents to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form aldehydes or carboxylic acids.

Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxy-substituted aldehydes or acids, while reduction of the pyrimidine ring can lead to partially or fully saturated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Biological Studies: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.

Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in the production of pharmaceuticals or agrochemicals.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-(pyridin-2-yl)pyrimidin-5-yl)cyclopentanecarboxamide: Similar structure but with a pyridine ring instead of a methoxy group.

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclohexanecarboxamide: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is unique due to the combination of its methoxy-substituted pyrimidine ring and the cyclopentanecarboxamide moiety. This unique structure may confer specific biological activities that are not observed in similar compounds, making it a valuable compound for further research and development.

Biologische Aktivität

N-(2-methoxy-4-(pyrrolidin-1-yl)pyrimidin-5-yl)cyclopentanecarboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C15H22N4O2 with a molecular weight of 290.36 g/mol. The structure features a pyrimidine ring substituted with a methoxy group and a pyrrolidine moiety, linked to a cyclopentanecarboxamide functional group.

| Property | Value |

|---|---|

| Molecular Formula | C15H22N4O2 |

| Molecular Weight | 290.36 g/mol |

| CAS Number | 1797622-36-6 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cellular pathways. Preliminary studies suggest that this compound may act as an inhibitor of various kinases, which are crucial in signaling pathways involved in cell proliferation and survival.

Target Interactions

- Kinase Inhibition : The compound has shown potential as an inhibitor of AAK1 (AP2-associated kinase 1) and GAK (cyclin G-associated kinase), both of which are involved in the endocytosis and viral entry mechanisms.

- Antiviral Activity : In vitro studies have demonstrated that this compound exhibits antiviral properties against dengue virus (DENV) by modulating the phosphorylation states of proteins involved in viral replication.

Biological Activity and Case Studies

Several studies have highlighted the biological effects of this compound:

- Antiviral Efficacy : Research indicates that the compound significantly reduces DENV infection rates in human primary monocyte-derived dendritic cells (MDDCs). The antiviral effect correlates with decreased phosphorylation of AP2M1, a protein critical for DENV entry into host cells .

- Mechanistic Insights : The molecular mechanism involves binding to AAK1 and GAK, inhibiting their activity, which in turn affects the phosphorylation state of downstream targets involved in viral lifecycle processes .

Safety and Toxicological Profile

While specific safety data for this compound is limited, general assessments of similar compounds indicate a need for comprehensive toxicological evaluations. Key parameters such as ADME (Absorption, Distribution, Metabolism, Excretion) profiles should be established to ensure safety for potential therapeutic applications.

Eigenschaften

IUPAC Name |

N-(2-methoxy-4-pyrrolidin-1-ylpyrimidin-5-yl)cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2/c1-21-15-16-10-12(13(18-15)19-8-4-5-9-19)17-14(20)11-6-2-3-7-11/h10-11H,2-9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJSLKQVWQBJDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C(=N1)N2CCCC2)NC(=O)C3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.